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molecular formula C6H10N2S B1364259 4-Ethyl-5-methyl-1,3-thiazol-2-amine CAS No. 30709-59-2

4-Ethyl-5-methyl-1,3-thiazol-2-amine

Cat. No. B1364259
M. Wt: 142.22 g/mol
InChI Key: XPDXICVHAINXCZ-UHFFFAOYSA-N
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Patent
US04321372

Procedure details

Thiourea (20.9 g., 0.275 mole) was dissolved in 250 ml. of refluxing ethanol. 2-Bromo-3-pentanone (41.3 g., 0.25 mole), dissolved in 50 ml. of ethanol, was added dropwise over 25 minutes to the refluxing thiourea solution. Following an additional 2 hours of reflux, the reaction was boiled down to approximately 100 ml., cooled and the crude product recovered as the hydrobromide salt by filtration. Purified 2-amino-4-ethyl-5-methylthiazole (15.1 g.; m.p. 45°-50° C.; m/e calcd: 142; found: 142) was obtained by dissolution in water and reprecipitation with aqueous 3 N potassium hydroxide.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].Br[CH:6]([C:8](=O)[CH2:9][CH3:10])[CH3:7]>C(O)C>[NH2:1][C:2]1[S:3][C:6]([CH3:7])=[C:8]([CH2:9][CH3:10])[N:4]=1

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
41.3 g
Type
reactant
Smiles
BrC(C)C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of reflux
TEMPERATURE
Type
TEMPERATURE
Details
, cooled
FILTRATION
Type
FILTRATION
Details
the crude product recovered as the hydrobromide salt by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1SC(=C(N1)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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